molecular formula C13H16ClNOS B1667582 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride CAS No. 61-40-5

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Cat. No. B1667582
CAS RN: 61-40-5
M. Wt: 269.79 g/mol
InChI Key: VLWUPJUWLHHZIS-UHFFFAOYSA-N
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Description

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is a versatile chemical compound used in scientific research1. It plays a crucial role due to its unique properties, aiding in various studies related to catalysis, organic synthesis, and medicinal chemistry1.



Synthesis Analysis

The synthesis of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is not explicitly mentioned in the search results. However, it is used in various studies related to catalysis, organic synthesis, and medicinal chemistry1.



Molecular Structure Analysis

The molecular structure of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is not explicitly provided in the search results. However, it is known that it has a unique structure that contributes to its properties and applications in scientific research1.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride are not detailed in the search results. However, it is known to be involved in various studies related to catalysis and organic synthesis1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride are not explicitly provided in the search results. However, it is known that it has unique properties that contribute to its applications in scientific research1.


Scientific Research Applications

Electrochemical Detection of DNA Interaction

  • Application: Used in the electrochemical detection of DNA interactions. Mannich base derivatives, including a variant of this compound, were investigated for their interaction with double-stranded DNA. This interaction was assessed using differential pulse voltammetry, revealing potential applications in DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Synthesis of Antidepressant Agents

  • Application: Investigated as a potential antidepressant agent. Analogues of this compound were synthesized and evaluated in animal models of depression, showing promise in this therapeutic area (Clark et al., 1979).

Synthesis of Structurally Diverse Libraries

  • Application: Utilized in the generation of structurally diverse compound libraries. This compound acted as a starting material in various alkylation and ring closure reactions, leading to the synthesis of a range of different compounds (Roman, 2013).

Cytotoxicity Evaluation

  • Application: Assessed for cytotoxicity against cancer cells. Derivatives of this compound were synthesized and evaluated for their cytotoxicity, showing moderate activity against certain cancer cell lines (Dimmock et al., 1988).

Synthesis of Hyperbranched Polymers

  • Application: Used in the synthesis of hyperbranched polymers with high degrees of branching and low dispersity values. This process involved slow monomer addition to multifunctional core molecules, showcasing its utility in advanced polymer chemistry (Cook et al., 2016).

Antifungal Activity

  • Application: Studied for its antifungal properties. A series of derivatives were synthesized and evaluated for antifungal activity, with one specific compound emerging as a broad-spectrum antifungal agent (Roman et al., 2013).

Safety And Hazards

The safety and hazards associated with 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride are not explicitly mentioned in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling it1.


Future Directions

The future directions for research involving 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride are not explicitly mentioned in the search results. However, given its role in various studies related to catalysis, organic synthesis, and medicinal chemistry, it is likely to continue to be a subject of interest in these fields1.


properties

IUPAC Name

1-(1-benzothiophen-3-yl)-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c1-14(2)8-7-12(15)11-9-16-13-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUPJUWLHHZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CSC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209844
Record name AQ 1989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

CAS RN

61-40-5
Record name AQ 1989
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AQ 1989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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